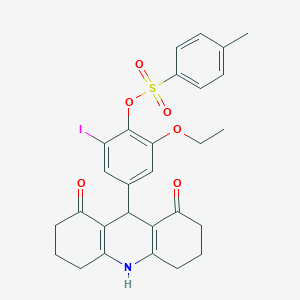
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMT-047, is a synthetic compound with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression and is implicated in cancer and other diseases. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve insulin sensitivity. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of bacteria and fungi, suggesting potential antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione for lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have low toxicity in animal models, making it a relatively safe compound for use in research. However, one limitation of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory and anti-diabetic effects and its potential use in the treatment of inflammatory and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione and to optimize its synthesis and formulation for use in research and potential clinical applications.
In conclusion, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications in cancer, inflammation, and diabetes. Its synthesis method is well-established, and it has shown promising results in various scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential use in clinical settings.
Méthodes De Synthèse
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process involving the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-dichlorobenzylamine and thiosemicarbazide in the presence of a base. The resulting product is purified through recrystallization to obtain 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione in high yield and purity.
Applications De Recherche Scientifique
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has demonstrated anti-diabetic effects by improving glucose tolerance and insulin sensitivity in diabetic animal models.
Propriétés
Nom du produit |
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C18H12BrCl2NO4S |
Poids moléculaire |
489.2 g/mol |
Nom IUPAC |
(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(2,4-dichlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12BrCl2NO4S/c1-26-15-4-10(12(19)7-14(15)23)5-16-17(24)22(18(25)27-16)8-9-2-3-11(20)6-13(9)21/h2-7,23H,8H2,1H3/b16-5- |
Clé InChI |
KGAIIDZPYCFGTH-BNCCVWRVSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
SMILES canonique |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)

![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)


![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300817.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300819.png)